3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride
CAS No.: 68634-09-3
Cat. No.: VC18486261
Molecular Formula: C11H8ClNO
Molecular Weight: 205.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68634-09-3 |
|---|---|
| Molecular Formula | C11H8ClNO |
| Molecular Weight | 205.64 g/mol |
| IUPAC Name | 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride |
| Standard InChI | InChI=1S/C11H8ClNO/c12-11(14)8-3-1-7-2-4-9(6-13)10(7)5-8/h1,3,5,9H,2,4H2 |
| Standard InChI Key | YZVFQWWARVKPAL-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1C#N)C=C(C=C2)C(=O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a dihydroindene core with a cyano (-CN) group at position 3 and a carbonyl chloride (-COCl) group at position 5 (Figure 1). The molecular formula is C₁₁H₈ClNO, with a molecular weight of 205.64 g/mol . Key features include:
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Bicyclic framework: Enhances rigidity and influences electronic distribution.
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Electron-withdrawing groups: The cyano and carbonyl chloride groups increase electrophilicity, facilitating nucleophilic substitution and acylation reactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈ClNO |
| Molecular Weight | 205.64 g/mol |
| IUPAC Name | 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride |
| CAS Number | 68634-09-3 |
| Boiling Point | Not reported (decomposes) |
| Density | ~1.3 g/cm³ (estimated) |
| Solubility | Reacts with polar solvents (e.g., H₂O) |
Spectral Characterization
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¹H/¹³C NMR: The carbonyl chloride proton appears as a deshielded signal near δ 8–10 ppm, while the cyano group’s carbon resonates at ~115 ppm .
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IR Spectroscopy: Strong absorption bands at ~1800 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch) .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis typically involves multi-step functionalization of indene derivatives:
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Indene nitration: Introduction of a nitro group at position 5 via mixed acid (HNO₃/H₂SO₄) .
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Reduction and cyanation: Nitro groups are reduced to amines, followed by cyanation using KCN/CuCN .
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Chlorination: Reaction of the carboxylic acid intermediate (3-cyano-2,3-dihydro-1H-indene-5-carboxylic acid) with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) .
Example Reaction:
Industrial Manufacturing
Industrial processes optimize yield and purity through:
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Continuous-flow reactors: Minimize decomposition risks.
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Inert atmospheres: Prevent hydrolysis of the carbonyl chloride .
Applications in Research and Industry
Pharmaceutical Intermediates
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RARα Agonists: Indene derivatives are precursors for retinoic acid receptor agonists, showing promise in cancer differentiation therapies .
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DDR1 Inhibitors: Analogous structures are used to develop discoidin domain receptor 1 inhibitors for pancreatic cancer .
Materials Science
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Polymer Modification: Acyl chloride groups enable covalent bonding with hydroxyl-rich polymers (e.g., polyvinyl alcohol), enhancing thermal stability .
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Coordination Chemistry: Serves as a ligand precursor for metal-organic frameworks (MOFs) .
Biological Activity and Mechanisms
Enzyme Inhibition
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Xanthine Oxidase (XO): Structural analogs inhibit XO, reducing uric acid production in gout models .
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LDH-A Inhibition: Cyano-substituted indenes disrupt lactate dehydrogenase activity, impairing cancer cell metabolism .
Cytotoxicity Profiles
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Apoptosis Induction: Derivatives trigger mitochondrial pathways in leukemia (NB4) and solid tumor (HL60) cell lines .
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Selectivity: The cyano group enhances target specificity compared to non-cyano analogues .
Comparison with Structural Analogues
Table 2: Key Analogues and Their Features
| Compound | Molecular Formula | Key Differences | Applications |
|---|---|---|---|
| 2,3-Dihydro-1H-indene-5-carbonyl chloride | C₁₀H₉ClO | Lacks cyano group | Agrochemical synthesis |
| 5-Cyano-1-indanone | C₁₀H₇NO | Ketone instead of acyl chloride | Medicinal chemistry |
| 1-Oxoindane-5-carbonitrile | C₁₀H₇NO | Ketone and cyano groups | Enzyme inhibition studies |
Unique Advantages of 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl Chloride:
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Dual reactivity from -COCl and -CN enables sequential functionalization .
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Enhanced metabolic stability compared to ester or amide derivatives .
Future Directions and Challenges
Research Opportunities
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